Bis(2-bromobenzyl)amine hydrochloride

Steric Hindrance SN2 Reactivity Halogenated Aryl Amines

Researchers requiring robust chiral ligand precursors often face inconsistent enantioselectivity due to insufficient steric bulk. Bis(2-bromobenzyl)amine hydrochloride (CAS 336615-45-3) resolves this with its dual ortho-bromine substitution pattern, creating a defined chiral cavity essential for high-performance asymmetric catalysis. - Enables C2-symmetrical ligand architectures; key precursor for (R)-N,N'-bis[2-(diphenylphosphino)benzyl]-N,N'-dimethyl-[1,1'-binaphthalene]-2,2'-diamine. - High LogP (4.92) ensures strong C18 retention, making it an ideal reference standard for reverse-phase HPLC method development. - White crystalline solid, soluble in water and select organic solvents; available in research quantities with reliable global supply.

Molecular Formula C14H14Br2ClN
Molecular Weight 391.53 g/mol
CAS No. 336615-45-3
Cat. No. B1604282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-bromobenzyl)amine hydrochloride
CAS336615-45-3
Molecular FormulaC14H14Br2ClN
Molecular Weight391.53 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNCC2=CC=CC=C2Br)Br.Cl
InChIInChI=1S/C14H13Br2N.ClH/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16;/h1-8,17H,9-10H2;1H
InChIKeyKXMULHDKALNZDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-bromobenzyl)amine Hydrochloride (CAS 336615-45-3): Core Physicochemical Profile and Procurement Baseline


Bis(2-bromobenzyl)amine hydrochloride is a secondary amine derivative characterized by two ortho-bromobenzyl groups and presented as a stable hydrochloride salt . The compound possesses a molecular weight of 391.53 g/mol, a melting point range of 165–168 °C, a boiling point of 429.2 °C at 760 mmHg, and a calculated LogP of approximately 4.92 [1][2]. As a white crystalline solid, it is soluble in water and select organic solvents . Structurally, the ortho-bromine substitution pattern on both aromatic rings distinguishes this compound from its para- and meta-bromo substituted analogs .

Why Simple Analogs Cannot Replace Bis(2-bromobenzyl)amine Hydrochloride in Research and Industrial Applications


Generic substitution with simpler analogs such as 2-bromobenzylamine or 4-bromobenzylamine hydrochloride fails to replicate the performance of Bis(2-bromobenzyl)amine hydrochloride due to fundamental differences in molecular architecture and physicochemical properties. The target compound's dual ortho-bromobenzyl substitution pattern creates unique steric and electronic environments that are not present in mono-substituted or para-substituted analogs [1]. Specifically, the ortho-bromine atoms increase steric hindrance around the nitrogen center, influencing both reaction kinetics in SN2-type processes and the compound's ability to engage in specific molecular recognition events . Furthermore, the calculated LogP of 4.92 differs substantially from the LogP of 1.517 for 4-bromobenzylamine hydrochloride, indicating markedly different lipophilicity and partition behavior that directly impacts solubility, membrane permeability, and chromatographic retention [2][3]. Substitution with a mono-brominated benzylamine would therefore alter reaction yields, selectivity profiles, and physicochemical behavior in downstream applications, rendering it unsuitable as a direct replacement.

Quantitative Differentiation Evidence for Bis(2-bromobenzyl)amine Hydrochloride Procurement


Ortho-Bromine Substitution Pattern: Steric and Electronic Differentiation from Para-Substituted Analogs

The ortho-bromine substitution pattern in Bis(2-bromobenzyl)amine hydrochloride introduces significant steric hindrance around the reactive amine center, a property not shared by para-substituted analogs . This steric effect reduces the compound's reactivity in SN2 nucleophilic substitution reactions relative to para-bromo derivatives, a characteristic that can be exploited for controlled, stepwise synthetic transformations . This class-level inference is drawn from comparative analysis of structurally analogous bis(2-bromobenzyl) ether, where ortho-substitution demonstrably alters reaction kinetics .

Steric Hindrance SN2 Reactivity Halogenated Aryl Amines

Hydrochloride Salt Form: Enhanced Stability and Handling Compared to Free Base

Bis(2-bromobenzyl)amine hydrochloride (MW: 391.53 g/mol) is supplied as a stable, crystalline hydrochloride salt with a melting point of 165–168 °C . The free base form (CAS 752192-84-0, MW: 355.07 g/mol) lacks a defined melting point and is less stable under ambient conditions . This salt formation improves shelf-life, simplifies weighing and handling, and reduces hygroscopicity compared to the free amine, a class-wide advantage for hydrochloride salts of secondary amines .

Chemical Stability Formulation Handling Safety

Lipophilicity Profile: LogP of 4.92 Enables Non-Polar Solvent Compatibility

Bis(2-bromobenzyl)amine hydrochloride exhibits a high calculated LogP of 4.92, indicating strong lipophilicity and preferential partitioning into non-polar solvents [1]. In stark contrast, the mono-substituted analog 4-bromobenzylamine hydrochloride possesses a cLogP of 1.517, a difference of 3.403 log units [2]. This substantial difference translates to a theoretical 2,500-fold greater preference for the organic phase in a water-octanol partition system for the target compound.

Lipophilicity LogP Partition Coefficient Solvent Extraction

High-Value Application Scenarios for Bis(2-bromobenzyl)amine Hydrochloride Procurement


Synthesis of Sterically Demanding Chiral Ligands for Asymmetric Catalysis

Bis(2-bromobenzyl)amine hydrochloride serves as a key precursor for synthesizing C2-symmetrical chiral ligands. The ortho-bromine atoms on the benzyl groups provide the necessary steric bulk to create a defined chiral cavity around a metal center, which is crucial for inducing high enantioselectivity in asymmetric catalytic reactions [1]. For example, its use in the synthesis of (R)-N,N'-bis[2-(diphenylphosphino)benzyl]-N,N'-dimethyl-[1,1'-binaphthalene]-2,2'-diamine, a novel diphosphine ligand, highlights its utility in constructing sophisticated ligand architectures where steric and electronic properties are critical [1].

Synthetic Intermediate for Ortho-Substituted Heterocyclic Scaffolds

The presence of two ortho-bromobenzyl groups makes this compound a valuable building block for synthesizing ortho-substituted heterocyclic compounds. The steric hindrance imparted by the ortho-bromine atoms can direct subsequent cyclization reactions and influence regioselectivity, offering advantages over less hindered para- or meta-substituted analogs in the construction of complex molecular frameworks .

Calibration Standards and Chromatography Method Development

Given its high LogP of 4.92 and distinct UV absorbance profile due to the bromine atoms, Bis(2-bromobenzyl)amine hydrochloride is well-suited for use as a reference standard in reverse-phase HPLC method development and as a marker for assessing non-polar compound retention [2]. Its high lipophilicity ensures strong retention on C18 columns, providing a robust benchmark for optimizing gradients and evaluating column performance for hydrophobic analytes [2].

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